molecular formula C12H13NO2 B2910001 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one CAS No. 1803562-64-2

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one

Cat. No.: B2910001
CAS No.: 1803562-64-2
M. Wt: 203.241
InChI Key: XWJSXHXKAFTTKV-UHFFFAOYSA-N
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Description

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a pyridine ring substituted with a hydroxymethyl group and a cyclohexenone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one typically involves the reaction of 2-hydroxymethylpyridine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: 3-[6-(Carboxyl)pyridin-2-yl]cyclohex-2-en-1-one

    Reduction: 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-ol

    Substitution: 3-[6-(Halomethyl)pyridin-2-yl]cyclohex-2-en-1-one, 3-[6-(Aminomethyl)pyridin-2-yl]cyclohex-2-en-1-one

Scientific Research Applications

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group and the cyclohexenone moiety may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[6-(hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-8-10-4-2-6-12(13-10)9-3-1-5-11(15)7-9/h2,4,6-7,14H,1,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJSXHXKAFTTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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